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  • Product: Methyl 5-hydroxyhexanoate
  • CAS: 62593-13-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl 5-Hydroxyhexanoate

Executive Summary Methyl 5-hydroxyhexanoate (IUPAC: methyl 5-hydroxyhexanoate; CAS: 244006-10-8 for the (5R)-enantiomer) is a highly versatile chiral building block utilized extensively in organic synthesis, biocatalysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-hydroxyhexanoate (IUPAC: methyl 5-hydroxyhexanoate; CAS: 244006-10-8 for the (5R)-enantiomer) is a highly versatile chiral building block utilized extensively in organic synthesis, biocatalysis, and pharmaceutical development[1]. Structurally, it is a short-chain fatty acid methyl ester distinguished by a hydroxyl group at the C5 position[1]. This specific functionalization not only dictates its unique physicochemical properties—most notably its molecular weight and boiling point—but also serves as a critical anchor point for downstream stereoselective transformations, such as lactonization to δ -caprolactone or Keck allylation in natural product synthesis[2][3].

This guide provides an in-depth analysis of the thermodynamic causality behind its physical properties and details self-validating experimental protocols for its stereodivergent synthesis.

Physicochemical Thermodynamics: Molecular Weight and Boiling Point Causality

The physical behavior of methyl 5-hydroxyhexanoate is a direct manifestation of its molecular architecture. Understanding the relationship between its molecular weight (MW) and boiling point (BP) is critical for optimizing purification workflows (e.g., fractional distillation or gas chromatography).

Quantitative Data Summary

The following table summarizes the core physicochemical properties of methyl 5-hydroxyhexanoate, linking empirical data to structural causality.

PropertyValueStructural Causality & Notes
Molecular Formula C₇H₁₄O₃Derived from hexanoic acid with a C5 hydroxyl and methyl esterification[1].
Molecular Weight 146.18 g/mol Calculated via IUPAC atomic weights; +16 Da shift compared to methyl hexanoate due to the added oxygen atom[1][4].
Boiling Point ~200 °CDrastically elevated due to strong intermolecular hydrogen bonding networks[1].
Density ~0.9 g/cm³Characteristic packing density for short-chain, oxygenated aliphatic esters[1].
Solubility High in organic solventsSoluble in ethanol and ether; limited in water due to the hydrophobic C7 backbone[1].
The Causality of Boiling Point Elevation

A critical phenomenon in the profiling of methyl 5-hydroxyhexanoate is its unusually high boiling point relative to its molecular weight.

  • Baseline Comparison: Unsubstituted methyl hexanoate (MW: 130.18 g/mol ) exhibits a boiling point of approximately 150 °C.

  • The Hydroxyl Effect: The addition of the C5 hydroxyl group increases the molecular weight to 146.18 g/mol . While this minor mass increase enhances London dispersion forces, it cannot account for the ~50 °C surge in boiling point (to ~200 °C)[1].

  • Mechanistic Causality: The primary driver of this elevated boiling point is intermolecular hydrogen bonding . The C5 hydroxyl group acts as both a hydrogen bond donor and acceptor, interacting with the ester carbonyl oxygen of adjacent molecules. This creates a robust transient lattice in the liquid phase, requiring significantly higher thermal kinetic energy to achieve the liquid-to-gas phase transition.

G Base Methyl Hexanoate MW: 130.18 g/mol BP: ~150 °C Hydroxyl + Hydroxyl Group (-OH) at C5 Position Base->Hydroxyl Structural Modification Target Methyl 5-hydroxyhexanoate MW: 146.18 g/mol BP: ~200 °C Hydroxyl->Target Yields H_Bonding Intermolecular Hydrogen Bonding Target->H_Bonding Induces Mass Increased Mass & Van der Waals Forces Target->Mass Induces BP_Increase Elevated Boiling Point H_Bonding->BP_Increase +50 °C BP Shift MW_Increase Elevated Molecular Weight Mass->MW_Increase +16 Da Mass Shift

Caption: Causal relationship between C5 hydroxylation, molecular weight, and boiling point elevation.

Synthetic Methodologies: Chemical vs. Biocatalytic Approaches

The synthesis of methyl 5-hydroxyhexanoate can be approached via traditional organic chemistry or modern biocatalysis.

Traditional Chemical Synthesis

Historically, synthesis relied on Grignard reactions or direct esterification of hexanoic acid derivatives[1]. While effective, Grignard additions to aldehyde/ketone precursors often yield racemic mixtures, requiring complex chiral resolution if a specific enantiomer is needed for drug development. Furthermore, direct esterification requires harsh acid catalysts that can inadvertently trigger the dehydration of the C5 hydroxyl group[1].

Advanced Stereodivergent Biocatalysis

To bypass the limitations of chemical synthesis, modern protocols utilize Alcohol Dehydrogenases (ADHs) to perform stereodivergent bioreductions of the prochiral precursor, methyl 5-oxohexanoate[3]. By selecting specific recombinant enzymes, researchers can dictate the absolute stereochemistry of the final product with >99% enantiomeric excess (ee)[3].

G Substrate Methyl 5-oxohexanoate (Prochiral Precursor) ADH_A ADH-A (R. ruber) + 2-PrOH (Cofactor Recycle) Substrate->ADH_A Bioreduction (pH 9.0) LBADH LBADH (L. brevis) + Glucose/GDH (Cofactor Recycle) Substrate->LBADH Bioreduction (pH 9.0) Prod_R (R)-Methyl 5-hydroxyhexanoate >99% ee ADH_A->Prod_R Stereoselective Hydride Transfer Prod_S (S)-Methyl 5-hydroxyhexanoate >99% ee LBADH->Prod_S Stereoselective Hydride Transfer

Caption: Stereodivergent biocatalytic synthesis of methyl 5-hydroxyhexanoate enantiomers.

Self-Validating Experimental Protocol: Biocatalytic Synthesis

The following protocol details the synthesis of (R)-methyl 5-hydroxyhexanoate using ADH-A. It is designed as a self-validating system , incorporating inline quality control (QC) checks to ensure thermodynamic and kinetic parameters are met.

Materials Required
  • Substrate: Methyl 5-oxohexanoate (50 mM)

  • Biocatalyst: Recombinant ADH from Rhodococcus ruber (ADH-A)[3]

  • Cofactor System: 2-propanol (2-PrOH)

  • Buffer: 100 mM Phosphate buffer (pH 9.0)

Step-by-Step Methodology

Step 1: Substrate Initialization & Buffer Equilibration

  • Action: Dissolve methyl 5-oxohexanoate to a final concentration of 50 mM in 100 mM phosphate buffer. Adjust the pH strictly to 9.0.

  • Causality: The pH 9.0 environment is thermodynamically optimal for ADH-A activity, ensuring the enzyme's active site histidine residues remain in the correct protonation state for hydride transfer[3].

Step 2: Cofactor Recycling Integration

  • Action: Add 2-propanol (10% v/v) to the reaction mixture.

  • Causality: ADH-A requires NADH/NADPH to reduce the ketone. 2-propanol acts as a sacrificial hydrogen donor. As ADH-A consumes NADH to reduce the substrate, it simultaneously oxidizes 2-propanol to acetone, regenerating the cofactor and driving the reaction equilibrium forward[3].

Step 3: Enzymatic Incubation

  • Action: Introduce the ADH-A enzyme preparation. Seal the vessel and incubate at 30 °C under gentle orbital shaking (150 rpm) for 24 hours.

  • Causality: 30 °C provides optimal kinetic energy for the enzyme-substrate collision without inducing thermal denaturation of the biocatalyst[3].

Step 4: Self-Validation (In-Process QC via GC-MS)

  • Action: At t = 4h and t = 24h, extract a 100 µL aliquot. Extract with ethyl acetate and inject into a GC-MS system.

  • Validation Metric: Monitor the disappearance of the precursor mass ion (m/z 144) and the emergence of the target molecular weight ion (m/z 146.18)[1][4].

  • Troubleshooting: If m/z 146 is absent at t=4h, the cofactor recycling system has failed; verify 2-PrOH concentration.

Step 5: Isolation and Purification

  • Action: Terminate the reaction by extracting the aqueous phase three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Metric: Confirm the boiling point of the isolated liquid. A micro-boiling point determination should yield ~200 °C[1]. A significantly lower boiling point indicates contamination with unreacted methyl 5-oxohexanoate or residual solvent.

Applications in Drug Development and Synthesis

The precise molecular weight and functional group placement of methyl 5-hydroxyhexanoate make it an invaluable precursor in advanced pharmaceutical synthesis:

  • Lactonization to δ -Caprolactone: Under acidic conditions, the C5 hydroxyl group can undergo intramolecular transesterification with the methyl ester, cyclizing to form δ -caprolactone. This is a critical intermediate for synthesizing biologically active bridged bicyclic lactones[2][3].

  • Keck Allylation Precursor: The enantiopure forms of methyl 5-hydroxyhexanoate are utilized as foundational building blocks in Keck allylation workflows. This reaction is instrumental in the total synthesis of complex macrolides and antitumor drugs, such as epothilones B and the anti-obesity drug Orlistat[2].

  • Site-Selective C-H Functionalization: In bioinspired nonheme iron(IV)-oxo species research, methyl hexanoate is selectively oxidized at the remote C5 position to yield methyl 5-hydroxyhexanoate, demonstrating advanced stereoelectronic tuning for drug functionalization[5].

References

  • EvitaChem.Hexanoic acid, 5-hydroxy-, methyl ester, (5R)- Properties and Applications.
  • Cheméo.methyl 5-hydroxyhexanoate - Chemical & Physical Properties.
  • ResearchGate.Applications of Keck allylation in the synthesis of natural products.
  • ACS Publications (Inorganic Chemistry).Stereoelectronic Tuning of Bioinspired Nonheme Iron(IV)-Oxo Species by Amide Groups in Primary and Secondary Coordination Spheres for Selective Oxygenation Reactions.
  • ACS Catalysis.Stereodivergent Preparation of Valuable γ- or δ-Hydroxy Esters and Lactones through One-Pot Cascade or Tandem Chemoenzymatic Protocols.

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing methyl 5-hydroxyhexanoate

Application Note: Stereoselective Synthesis and Characterization of Methyl 5-Hydroxyhexanoate Executive Summary & Strategic Context Methyl 5-hydroxyhexanoate ( C7​H14​O3​ ) is a highly versatile chiral building block uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Synthesis and Characterization of Methyl 5-Hydroxyhexanoate

Executive Summary & Strategic Context

Methyl 5-hydroxyhexanoate ( C7​H14​O3​ ) is a highly versatile chiral building block utilized extensively in the synthesis of complex macrolides and pharmaceutical intermediates. Most notably, the enantiomerically pure (R)- or (S)-configurations of this compound serve as foundational precursors in the total synthesis of Xestodecalactone A, a fungal metabolite with significant biological activity[1][2].

While traditional chemical reductions of methyl 5-oxohexanoate yield a racemic mixture, modern drug development demands stringent stereocontrol. Furthermore, while advanced late-stage C-H functionalization techniques—such as utilizing bioinspired nonheme Iron(IV)-oxo species to selectively oxidize methyl hexanoate at the C5 position—have been developed[3], biocatalytic reduction remains the most scalable and stereoselective method for preparative synthesis[4]. This protocol details a self-validating enzymatic workflow utilizing Ketoreductase (KRED) to achieve >99% enantiomeric excess (ee) of (R)-methyl 5-hydroxyhexanoate.

Physicochemical Data & Route Comparison

Before initiating the synthesis, it is critical to understand the target molecule's physical parameters to optimize downstream extraction and purification workflows.

Table 1: Physicochemical Properties of Methyl 5-Hydroxyhexanoate

Property Value Source / Rationale for Protocol Design
Molecular Weight 146.1843 g/mol Confirmed standard mass for GC-MS monitoring[5][6].

| Boiling Point ( Tboil​ ) | ~527.59 K (254.4 °C) | High boiling point necessitates high-vacuum distillation to prevent thermal degradation during purification[6]. | | LogP (Octanol/Water) | 0.710 | Indicates moderate lipophilicity; guides the choice of ethyl acetate as the optimal extraction solvent[6]. | | Density | ~1.005 g/cm³ | Near-water density requires careful phase separation during liquid-liquid extraction to avoid emulsion stabilization[7]. |

Table 2: Synthetic Route Evaluation

Synthesis Route Yield Stereocontrol Scalability Key Reagents
Grignard Reaction Moderate None (Racemic) High Aldehyde/Ketone, Grignard Reagent[4]
C-H Oxidation Low (39%) None (Regioselective only) Low Iron(IV)-oxo complex, iPr-IBX ester[3]

| Biocatalytic (KRED) | High (>90%) | Excellent (>99% ee) | High | KRED, NADP+, Glucose Dehydrogenase[4] |

Mechanistic Pathway: Biocatalytic Reduction Cycle

The core of this protocol relies on an engineered Ketoreductase (KRED) enzyme. To make the process economically viable, a cofactor regeneration system utilizing Glucose Dehydrogenase (GDH) is coupled to the primary reaction. This drives the thermodynamic equilibrium forward while requiring only catalytic amounts of the expensive NADP+ cofactor.

G cluster_0 Enzymatic Stereoselective Reduction & Cofactor Recycling Substrate Methyl 5-oxohexanoate (Substrate) KRED Ketoreductase (KRED) Substrate->KRED binds Product (R)-Methyl 5-hydroxyhexanoate (Product) KRED->Product reduces NADP NADP+ KRED->NADP oxidizes GDH Glucose Dehydrogenase (GDH) NADP->GDH binds NADPH NADPH + H+ NADPH->KRED hydride donor Glucose D-Glucose Glucose->GDH oxidized by Gluconolactone D-Glucono-1,5-lactone GDH->NADPH regenerates GDH->Gluconolactone yields

Coupled enzymatic system for the stereoselective synthesis of (R)-methyl 5-hydroxyhexanoate.

Step-by-Step Experimental Protocol

System Validation Note: To ensure protocol fidelity, a negative control (omitting KRED) must be run in parallel. This quantifies any non-enzymatic background reduction or substrate degradation, which should remain <0.1%.

Phase 1: Reaction Matrix Preparation

Causality: Enzymes require specific hydration shells and ionic environments to maintain their tertiary structures. A phosphate buffer is utilized to resist the acidification caused by the byproduct (D-gluconic acid, formed from the hydrolysis of D-glucono-1,5-lactone).

  • Prepare 100 mL of 100 mM Potassium Phosphate buffer. Adjust the pH to exactly 7.0 using 1M KOH or HCl.

  • Add 2.0 mM of Magnesium Sulfate ( MgSO4​ ). Insight: Mg2+ ions act as essential structural stabilizers for many GDH variants.

  • Dissolve 250 mM of D-Glucose into the buffer. This represents a molar excess relative to the intended substrate concentration to ensure complete conversion.

Phase 2: Biocatalyst and Cofactor Integration
  • To the buffered glucose solution, add 1.0 mM of NADP+ (nicotinamide adenine dinucleotide phosphate).

  • Introduce 50 mg of lyophilized Glucose Dehydrogenase (GDH) and 100 mg of the selected Ketoreductase (KRED) engineered for (R)-selectivity.

  • Stir gently at 150 rpm at 30 °C for 10 minutes. Insight: Vigorous stirring (e.g., >400 rpm) or vortexing can cause shear stress, leading to rapid protein denaturation and precipitation.

Phase 3: Substrate Addition and Biotransformation
  • Slowly add 100 mM of methyl 5-oxohexanoate (substrate) to the reaction matrix.

  • Maintain the reaction at 30 °C with continuous, gentle agitation.

  • Titration Control: As the reaction progresses, GDH oxidizes glucose to gluconolactone, which spontaneously hydrolyzes to gluconic acid. To prevent the pH from dropping below the enzyme's operational threshold (pH < 6.5), utilize an autotitrator to continuously add 1M NaOH, maintaining the pH at 7.0.

  • Monitoring: Sample 50 µL of the reaction mixture every 2 hours. Extract with 100 µL of ethyl acetate, centrifuge, and analyze the organic layer via chiral Gas Chromatography (GC). The reaction is deemed complete when substrate depletion exceeds 99% (typically 12–16 hours).

Phase 4: Workup and Product Isolation

Causality: The LogP of methyl 5-hydroxyhexanoate is 0.710[6], meaning it partitions favorably into moderately polar organic solvents, while the enzymes, glucose, and cofactors remain strictly in the aqueous phase.

  • Add 100 mL of Ethyl Acetate (EtOAc) to the completed reaction mixture.

  • Stir vigorously for 5 minutes to maximize surface area for phase transfer, then transfer to a separatory funnel.

  • Handling Emulsions: Due to the presence of high-concentration proteins, a stable emulsion will likely form. Resolve this by filtering the biphasic mixture through a pad of Celite, or by centrifuging the mixture at 4000 x g for 10 minutes.

  • Separate the organic layer. Extract the aqueous layer twice more with 50 mL of EtOAc to ensure quantitative recovery.

  • Combine the organic layers, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), and filter.

  • Concentrate the solvent strictly under reduced pressure at 35 °C. Insight: The product's high boiling point (~254 °C)[6] means it will not be lost during standard rotary evaporation, but excessive heat can trigger unwanted lactonization or transesterification.

  • Purify the resulting crude oil via short-path vacuum distillation to yield pure (R)-methyl 5-hydroxyhexanoate.

References

  • NIST Chemistry WebBook. methyl 5-hydroxyhexanoate - the NIST WebBook. Retrieved from: [Link]

  • Cheméo. methyl 5-hydroxyhexanoate - Chemical & Physical Properties by Cheméo. Retrieved from: [Link]

  • ResearchGate. Synthesis of (+)-xestodecalactone A | Request PDF - ResearchGate. Retrieved from: [Link]

  • ACS Publications. Stereoelectronic Tuning of Bioinspired Nonheme Iron(IV)-Oxo Species by Amide Groups in Primary and Secondary Coordination Spheres for Selective Oxygenation Reactions | Inorganic Chemistry. Retrieved from: [Link]

  • The Good Scents Company. methyl 5-hydroxyhexanoate 62593-13-9 - The Good Scents Company. Retrieved from: [Link]

Sources

Application

Catalytic hydrogenation methods to produce methyl 5-hydroxyhexanoate

Application Note: Catalytic Hydrogenation Methods for the Enantioselective Synthesis of Methyl 5-Hydroxyhexanoate Executive Summary & Strategic Overview The synthesis of methyl 5-hydroxyhexanoate from methyl 5-oxohexanoa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Hydrogenation Methods for the Enantioselective Synthesis of Methyl 5-Hydroxyhexanoate

Executive Summary & Strategic Overview

The synthesis of methyl 5-hydroxyhexanoate from methyl 5-oxohexanoate[1] is a foundational transformation in the development of chiral building blocks, active pharmaceutical ingredients (APIs), and complex lactones. The core synthetic challenge lies in chemoselectivity: reducing the ketone moiety to a secondary alcohol while completely preserving the terminal methyl ester[2].

This technical guide details two field-proven, highly robust catalytic hydrogenation methods: (1) Heterogeneous asymmetric hydrogenation using Tartaric Acid-Modified Raney Nickel (MRNi), and (2) Homogeneous asymmetric hydrogenation utilizing Noyori-type Ru-BINAP complexes.

Mechanistic Causality & Reaction Dynamics

As a Senior Application Scientist, understanding the "why" behind these protocols is just as critical as the "how."

Chemoselectivity & Ester Preservation In both the heterogeneous (MRNi) and homogeneous (Ru-BINAP) systems, the catalytic metal center exhibits a strong preferential affinity for the more electron-rich, sterically accessible carbonyl oxygen of the ketone over the ester group. This thermodynamic preference ensures that the ester remains >95% intact during the high-pressure reduction process[2].

Enantioface Differentiation

  • MRNi System : Asymmetric induction is achieved by pre-treating Raney Nickel with a chiral modifier, such as tartaric acid or an amino acid. The modifier creates a chiral pocket on the metal surface. Intermolecular hydrogen bonding between the substrate's ester group and the modifying reagent directs the Si-face or Re-face of the ketone toward the metal-hydride species[3].

  • Ru-BINAP System : The C2-symmetric BINAP ligand enforces a rigid, chiral coordination sphere around the ruthenium center. This steric bulk dictates the precise trajectory of hydride transfer, yielding high enantiomeric excess (ee)[4].

The Lactonization Side-Reaction (Critical Insight) A major causality to manage during workup is the spontaneous or acid-catalyzed intramolecular cyclization of methyl 5-hydroxyhexanoate into 5-hexanolide (δ-caprolactone)[3]. The newly formed hydroxyl group at the C5 position can nucleophilically attack the C1 methyl ester. Maintaining strictly neutral conditions and avoiding prolonged heating during distillation is critical to preventing this pathway and isolating the acyclic hydroxy ester[5].

Reaction Pathway Visualization

ReactionPathway Substrate Methyl 5-oxohexanoate (Ketone Precursor) Catalyst Catalytic H2 (MRNi or Ru-BINAP) Substrate->Catalyst Coordination Product Methyl 5-hydroxyhexanoate (Target Hydroxy Ester) Catalyst->Product Enantioselective Reduction Byproduct 5-Hexanolide (Lactone Byproduct) Product->Byproduct Acidic Workup (Cyclization)

Reaction pathway for the catalytic hydrogenation of methyl 5-oxohexanoate and lactonization.

Quantitative Data Summary

ParameterModified Raney Nickel (MRNi)Ru(OAc)₂-BINAP
Catalyst Phase HeterogeneousHomogeneous
H₂ Pressure 90 kg/cm ² (~88 atm)50 atm
Temperature 60 °C25 - 50 °C
Solvent Neat or MethanolMethanol (Strictly Degassed)
Chemoselectivity >95% (Ester Intact)>95% (Ester Intact)
Primary Byproduct 5-Hexanolide (Lactone)5-Hexanolide (Lactone)

Experimental Protocols

Protocol A: Heterogeneous Asymmetric Hydrogenation using MRNi

Causality Focus: Catalyst surface preparation is the single most critical variable for enantioselectivity.

  • Catalyst Modification : Suspend standard Raney Nickel in an aqueous solution of the chosen chiral modifier (e.g., tartaric acid) at 0 °C for 15 minutes with occasional shaking[3].

  • Solvent Exchange (Washing) : Decant the aqueous layer. Wash the catalyst once with pure water (1 mL) and three times with methanol (3 × 10 mL)[3].

    • Causality: Water must be removed to prevent biphasic mass transfer resistance and suppress ester hydrolysis, while methanol primes the catalyst for the organic substrate without stripping the chemisorbed chiral modifier.

  • Autoclave Loading : In a 10 mL flask equipped with a gas inlet, suspend 0.1 g of the modified catalyst in 0.028 mol of methyl 5-oxohexanoate[3].

  • Hydrogenation : Place the flask in a high-pressure autoclave. Purge with H₂ gas (3 cycles) and pressurize to 90 kg/cm ²[3]. Heat the system to 60 °C.

  • System Validation (Self-Validating Step) : Monitor the pressure gauge continuously. The reaction is complete when H₂ consumption strictly ceases (pressure stabilizes). The theoretical pressure drop should exactly match the 1:1 molar stoichiometry of the ketone reduction.

  • Workup : Cool to room temperature, depressurize, and filter the catalyst. Distill the filtrate under reduced pressure to isolate methyl 5-hydroxyhexanoate.

Protocol B: Homogeneous Hydrogenation using Ru-BINAP

Causality Focus: Strict exclusion of oxygen to prevent phosphine ligand oxidation.

  • Degassing : Dissolve methyl 5-oxohexanoate (1.0 eq) in anhydrous methanol. Degas the solution using three freeze-pump-thaw cycles or vigorous N₂ sparging[4].

    • Causality: Ru-BINAP complexes are highly sensitive to O₂. Oxidation of the BINAP ligand destroys the C2-symmetry and halts catalytic turnover.

  • Catalyst Addition : Under a strict inert atmosphere (glovebox or Schlenk line), add (R)- or (S)-Ru(OAc)₂-BINAP (0.01 eq)[4].

  • Hydrogenation : Transfer to an autoclave, purge with H₂, and pressurize to 50 atm. Stir at 25–50 °C until H₂ uptake ceases[4].

  • System Validation (Self-Validating Step) : Perform Gas-Liquid Chromatography (GLC) on the crude mixture[3]. The disappearance of the starting ketone peak and the emergence of the alcohol peak validates conversion. If a third peak emerges, it indicates over-reaction to 5-hexanolide, signaling that the distillation temperature must be lowered.

  • Workup : Remove methanol under reduced pressure and purify via flash chromatography or vacuum distillation.

Experimental Workflow Visualization

AutoclaveWorkflow Step1 1. Catalyst Preparation (Modify Ni or Degas Ru) Step2 2. Autoclave Loading (Substrate + Catalyst + MeOH) Step1->Step2 Step3 3. Inert Purge (3x N2, then 3x H2) Step2->Step3 Step4 4. Pressurization & Heating (50-90 atm H2, 60°C) Step3->Step4 Step5 5. Reaction Monitoring (Track H2 Pressure Drop) Step4->Step5 Step6 6. Filtration & Distillation (Yield >95%) Step5->Step6

Step-by-step experimental workflow for high-pressure catalytic hydrogenation in an autoclave.

References

  • Enantioface-differentiating (Asymmetric) Hydrogenation of Keto Ester with Modified Nickel Catalyst. XXXII. Source: Bulletin of the Chemical Society of Japan (OUP) URL: 3

  • Stereodivergent Preparation of Valuable γ- or δ-Hydroxy Esters and Lactones through One-Pot Cascade or Tandem Chemoenzymatic Protocols Source: ACS Catalysis URL: 5

  • Isopropyl 4-oxopentanoate | 21884-26-4 Source: Benchchem URL: 4

  • Diisopropylaminoborane [BH2N(iPr)2] Source: Benchchem URL: 2

  • A One-Pot Bicycloannulation Method for the Synthesis of Tetrahydroisoquinoline Systems Source: The Journal of Organic Chemistry (ACS) URL: 1

Sources

Method

Application Note: High-Fidelity GC-MS Quantification of Methyl 5-Hydroxyhexanoate in Complex Matrices

Introduction & Scientific Context Methyl 5-hydroxyhexanoate (CAS: 62593-13-9; MW: 146.18 g/mol ) is a highly impactful volatile organic compound (VOC). In flavor and food chemistry, it is a critical odor-active constitue...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Methyl 5-hydroxyhexanoate (CAS: 62593-13-9; MW: 146.18 g/mol ) is a highly impactful volatile organic compound (VOC). In flavor and food chemistry, it is a critical odor-active constituent responsible for the distinct sensory profiles of tropical fruits like pineapple[1] and various blackberry cultivars[2]. In synthetic and catalytic chemistry, it serves as a valuable intermediate in stereodivergent chemoenzymatic synthesis[3] and acts as a primary biomarker for evaluating the site-selectivity of bioinspired nonheme iron(IV)-oxo complexes during aliphatic C-H bond hydroxylation[4].

Analyzing this hydroxy ester presents unique physicochemical hurdles. Its polarity makes it susceptible to severe peak tailing on standard chromatographic columns, and it is highly prone to thermal degradation or artifact formation during sample preparation and injection[1]. This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology designed to overcome these challenges.

Experimental Rationale: Causality & System Design

To ensure absolute scientific integrity and data trustworthiness, this methodology is built upon three foundational pillars of analytical causality:

  • Sample Preparation (HS-SPME vs. Liquid Extraction): Traditional solvent extraction often co-extracts non-volatile matrix components that foul the GC inlet and catalyze the breakdown of sensitive analytes. Headspace Solid-Phase Microextraction (HS-SPME) is selected because it selectively concentrates VOCs from the vapor phase. By keeping extraction temperatures moderate (40°C), we prevent the thermal rearrangement of furanones and hydroxy esters into artifact ketones[1].

  • Chromatographic Separation: The polar hydroxyl (-OH) group of methyl 5-hydroxyhexanoate strongly interacts with residual silanols in non-polar stationary phases (e.g., 5% phenyl), causing severe peak tailing and loss of resolution. A polar polyethylene glycol (PEG/WAX) stationary phase is mandatory to ensure sharp peak shapes and optimal resolution from co-eluting aliphatic matrix components.

  • Self-Validating Quantification (SIDA): Every reliable protocol must be a self-validating system. This method integrates a Stable Isotope Dilution Assay (SIDA)[1]. By spiking the sample with an isotopically labeled internal standard (methyl 5-hydroxyhexanoate-d3) prior to extraction, the system automatically corrects for matrix suppression, fiber competition, and MS response fluctuations. The labeled standard experiences the exact same analytical journey as the native analyte, rendering the final quantification highly trustworthy.

Step-by-Step Methodologies

Protocol A: Matrix-Matched SIDA and HS-SPME Preparation
  • Sample Aliquoting: Transfer exactly 5.0 g of the homogenized sample (or 5.0 mL of synthetic reaction mixture) into a 20 mL amber glass headspace vial.

    • Causality: Amber glass prevents photo-degradation of sensitive metabolites. The 20 mL volume provides an optimal phase ratio for headspace equilibration.

  • Internal Standard Spiking: Add 50 µL of the methyl 5-hydroxyhexanoate-d3 internal standard solution (10 mg/L in methanol). Swirl gently to integrate.

    • Causality: Immediate addition ensures the standard equilibrates thoroughly with the matrix, validating the extraction efficiency of the entire downstream process.

  • Salting-Out Effect: Add 1.5 g of NaCl to the vial and seal tightly with a PTFE/silicone septum cap.

    • Causality: Saturating the aqueous phase with salt decreases the solubility of polar organic analytes (salting-out effect), driving methyl 5-hydroxyhexanoate into the headspace and significantly increasing the SPME extraction yield.

  • Extraction: Incubate the vial at 40°C for 10 minutes, followed by exposing a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.

    • Causality: The triple-phase fiber provides optimal adsorption for mid-polarity compounds. The moderate 40°C temperature prevents thermal artifact generation[1].

Protocol B: GC-MS Instrumental Execution
  • Thermal Desorption: Insert the SPME fiber into the GC inlet set to 240°C in splitless mode for 3 minutes.

    • Causality: 240°C provides rapid, quantitative desorption without crossing the thermal decomposition threshold of the analyte.

  • Chromatographic Separation: Utilize a PEG capillary column (30 m × 0.25 mm × 0.25 µm). Set the oven program: Initial hold at 40°C for 2 min, ramp at 5°C/min to 150°C, then 15°C/min to 240°C, and hold for 5 min.

    • Causality: The shallow initial ramp ensures baseline resolution of early-eluting volatiles, while the final high-temperature bake-out clears the column of high-boiling contaminants.

  • Mass Spectrometry (EI-SIM): Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the ion source to 230°C. Monitor in Selected Ion Monitoring (SIM) mode targeting m/z 146, 115, and 71.

    • Causality: SIM mode drastically increases sensitivity and signal-to-noise ratio compared to full scan mode. The loss of the methoxy group (-31 Da) from the molecular ion (m/z 146) yields the base peak at m/z 115, which is highly specific for this methyl ester.

Quantitative Data & Validation Parameters

The following table summarizes the key mass spectrometry parameters and validation metrics for the SIDA GC-MS method.

ParameterMethyl 5-hydroxyhexanoateMethyl 5-hydroxyhexanoate-d3 (IS)
Molecular Weight 146.18 g/mol 149.20 g/mol
Quantifier Ion (m/z) 115118
Qualifier Ions (m/z) 146, 71, 43149, 74, 43
Linear Range 0.5 - 500 µg/LN/A (Fixed at 100 µg/L)
LOD (S/N > 3) 0.15 µg/LN/A
LOQ (S/N > 10) 0.50 µg/LN/A
Recovery (%) 94.5% ± 3.2%96.1% ± 2.8%

Process Visualization

GCMS_Workflow Start Sample Spiking (Internal Standard SIDA) SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Start->SPME Desorption Thermal Desorption (GC Inlet at 240°C) SPME->Desorption Separation Capillary GC Separation (Polar WAX Column) Desorption->Separation Ionization Electron Ionization (EI) (70 eV, Source at 230°C) Separation->Ionization Detection Mass Spectrometry (SIM Mode: m/z 146, 115, 71) Ionization->Detection Analysis Data Processing (Isotope Ratio Quantification) Detection->Analysis

GC-MS Analytical Workflow for Methyl 5-Hydroxyhexanoate Quantification.

Sources

Application

Application Notes &amp; Protocols: Strategic Application of Methyl 5-Hydroxyhexanoate in the Synthesis of Pharmaceutical Intermediates

Abstract This technical guide provides a comprehensive framework for the strategic utilization of methyl 5-hydroxyhexanoate as a versatile building block in the synthesis of complex pharmaceutical intermediates. We prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the strategic utilization of methyl 5-hydroxyhexanoate as a versatile building block in the synthesis of complex pharmaceutical intermediates. We present detailed, field-proven protocols for key chemical transformations, including hydroxyl group protection and ester reduction. The causality behind experimental choices is thoroughly explained to ensure methodological robustness and scalability. The application of these protocols is contextualized through a synthetic pathway toward a key precursor for statin side-chains, highlighting the compound's practical value for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of a Bifunctional Synthon

In the landscape of pharmaceutical synthesis, the efficiency and elegance of a synthetic route often depend on the strategic selection of starting materials. Methyl 5-hydroxyhexanoate, a chiral bifunctional molecule, represents a highly valuable synthon. Its structure, featuring a secondary alcohol and a methyl ester, offers two distinct points for chemical modification. This allows for controlled, stepwise elaboration into more complex molecular architectures, which is a cornerstone of modern drug development.[1] The ability to manipulate one functional group while leaving the other intact (or protected) is critical for building the stereochemically-defined side chains found in many active pharmaceutical ingredients (APIs), such as the widely prescribed statin class of drugs.[2][3][4][5] This guide provides the technical details and scientific rationale for harnessing the full synthetic potential of this intermediate.

Physicochemical Properties & Safe Handling

A foundational understanding of a reagent's properties is paramount for safety and experimental success.

Table 1: Physicochemical Data for Methyl 5-hydroxyhexanoate

Property Value Source(s)
Molecular Formula C₇H₁₄O₃ PubChem[1]
Molecular Weight 146.18 g/mol PubChem[1]
Appearance Colorless Liquid Supplier Data
Boiling Point 198-199 °C (at 760 mmHg) Sigma-Aldrich
Density ~1.088 g/mL at 20 °C Sigma-Aldrich

| Solubility | Soluble in common organic solvents (THF, DCM, Ethyl Acetate) | General Chemical Knowledge |

Safety & Handling Protocols: Methyl 5-hydroxyhexanoate and its derivatives should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory. All reactions involving pyrophoric reagents like Lithium Aluminum Hydride must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware to prevent violent reactions with moisture.[6] Store the compound in a cool, dry place away from strong oxidizing agents and sources of ignition.[7]

Core Synthetic Transformations: Protocols & Rationale

The synthetic utility of methyl 5-hydroxyhexanoate is realized through the selective manipulation of its hydroxyl and ester groups. The following protocols detail two fundamental transformations.

Protocol 1: Selective Protection of the C-5 Hydroxyl Group

To perform chemistry on the ester, the more reactive hydroxyl group must be masked with a protecting group. The tert-butyldimethylsilyl (TBDMS) ether is an ideal choice due to its ease of installation and its stability to a wide range of non-acidic reagents, particularly the strongly basic and nucleophilic conditions of hydride reduction.

G cluster_protection Workflow: Hydroxyl Group Protection reagents 1. Methyl 5-hydroxyhexanoate 2. TBDMS-Cl (1.2 eq) 3. Imidazole (2.5 eq) 4. Anhydrous DCM reaction Reaction at 0 °C to RT (Monitor by TLC) reagents->reaction Combine workup Aqueous Workup (Quench, Extract, Wash) reaction->workup Completion purification Purification (Flash Chromatography) workup->purification Isolate Crude product Methyl 5-(tert-butyldimethylsilyloxy)hexanoate purification->product Isolate Pure

Caption: Workflow for TBDMS protection of the secondary alcohol.

Detailed Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂), add methyl 5-hydroxyhexanoate (1.0 eq) and imidazole (2.5 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer. Add anhydrous dichloromethane (DCM) to achieve a concentration of ~0.5 M.

  • Silylation: Cool the stirred solution to 0 °C using an ice-water bath. Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure protected product.

Scientific Rationale: Imidazole serves a dual purpose: it acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and it catalyzes the reaction. The use of anhydrous conditions is critical to prevent the hydrolysis of TBDMS-Cl. The significant steric bulk of the TBDMS group ensures high selectivity for the less-hindered hydroxyl group if other reactive sites were present and provides robust protection for subsequent steps.

Protocol 2: Reduction of the Methyl Ester to a Primary Alcohol

With the hydroxyl group protected, the ester can be cleanly reduced to the corresponding primary alcohol using a powerful hydride reagent like Lithium Aluminum Hydride (LAH). This transformation yields a versatile 1,5-diol derivative, a common structural motif in natural products and pharmaceuticals.

G cluster_reduction Workflow: Ester Reduction reagents 1. Protected Ester 2. LiAlH₄ (1.5 eq) 3. Anhydrous THF reaction Reaction at 0 °C to RT (Monitor by TLC) reagents->reaction Combine workup Fieser Workup (H₂O, NaOH(aq), H₂O) reaction->workup Completion purification Purification (Flash Chromatography) workup->purification Isolate Crude product 5-(tert-butyldimethylsilyloxy)hexane-1-ol purification->product Isolate Pure

Caption: Workflow for the LAH reduction of the protected ester.

Detailed Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂), add a solution of methyl 5-(tert-butyldimethylsilyloxy)hexanoate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.4 M) to a flame-dried flask. Cool the solution to 0 °C.

  • Reduction: Slowly add a solution of LAH in THF (1.5 eq, e.g., 1 M solution) dropwise via a syringe, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Workup (Fieser Method): Cool the reaction back to 0 °C. Sequentially and very carefully add the following dropwise: (i) 'X' mL of water, (ii) 'X' mL of 15% aqueous NaOH, and (iii) '3X' mL of water, where 'X' is the mass of LAH in grams used.[8] A granular white precipitate should form.

  • Isolation: Stir the resulting slurry vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude alcohol can often be used directly or purified further by flash column chromatography if necessary.

Scientific Rationale: LAH is a potent reducing agent necessary for the conversion of esters to primary alcohols.[6][9] The reaction proceeds via nucleophilic acyl substitution followed by a nucleophilic addition to the intermediate aldehyde.[6] The Fieser workup is a standardized and safe procedure for quenching LAH, which produces easily filterable aluminum and lithium salts, simplifying the purification process.[8]

Application in Pharmaceutical Synthesis: A Statin Side-Chain Precursor

The protocols described above are key steps in the synthesis of valuable pharmaceutical intermediates. For example, derivatives of methyl 5-hydroxyhexanoate are crucial for constructing the side chain of Rosuvastatin, a widely used HMG-CoA reductase inhibitor.[2][3] The overall strategy involves transforming the initial building block into a more complex intermediate suitable for coupling with the heterocyclic core of the drug.

G A Methyl 5-hydroxyhexanoate B Protected Hydroxy Ester A->B Protocol 1: TBDMS Protection C Protected Diol B->C Protocol 2: LAH Reduction D Protected Aldehyde C->D Selective Oxidation (e.g., Swern, DMP) E Rosuvastatin Side-Chain Intermediate D->E Further Elaboration (e.g., Wittig Reaction)

Caption: A representative synthetic pathway toward a Rosuvastatin intermediate.

This synthetic pathway demonstrates the logical application of the preceding protocols. After protection and reduction, the resulting primary alcohol is selectively oxidized to an aldehyde. This aldehyde is a key intermediate that can undergo C-C bond-forming reactions, such as a Wittig reaction, to install the rest of the side-chain and ultimately couple with the pyrimidine core of Rosuvastatin.[3][5]

Conclusion

Methyl 5-hydroxyhexanoate is a powerful and economically significant building block for pharmaceutical synthesis. Its value lies in its bifunctional nature, which, when combined with robust protection and reduction strategies, provides a reliable pathway to key chiral intermediates. The detailed protocols and mechanistic rationale provided herein serve as a practical guide for scientists engaged in drug discovery and development, enabling the efficient and reproducible synthesis of complex molecular targets.

References

  • Inno Pharmachem. (n.d.). Exploring the Synthesis Pathway of Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate. Retrieved from [Link]

  • Kresić, M., et al. (2024). Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization. PMC. Retrieved from [Link]

  • Yan, J., & Jiang, C. (2020). Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. Open Access Library Journal, 7, 1-7. Retrieved from [Link]

  • Gobec, S., & Urleb, U. (2020). DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa Matrix. MDPI. Retrieved from [Link]

  • Chem-Supply. (2017). Safety Data Sheet: METHYL 4-HYDROXY BENZOATE. Retrieved from [Link] (Analogous compound for safety information)

  • Chaudhari, S. S., et al. (2017). PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT. World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • Synthink. (n.d.). Methyl (3R)-3-(tert-Butyldimethylsilanyloxy)-5-oxo-6-(triphenylphosphanylidene)hexanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-hydroxyhexanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Supplementary Information. (n.d.). General procedure for the synthesis.... Retrieved from [Link] (General synthetic procedures)

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • Li, X., et al. (2020). Synthesis of the Related Substances of Rosuvastatin. Chinese Pharmaceutical Journal, 55(12), 985-989. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Synthesis of (2R/S,5R)-1-tert-Butyl 2-Methyl 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine-1,2-dicarboxylate. Retrieved from [Link]

  • Brandänge, S., et al. (1989). A Concise Synthesis of (2S, 5R)-2-Methyl-5-hexanolide. Acta Chemica Scandinavica, 43, 193-195. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Lactonization of Methyl 5-Hydroxyhexanoate During Storage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with methyl 5-hydroxyhexanoate, specifically its prope...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with methyl 5-hydroxyhexanoate, specifically its propensity to undergo intramolecular cyclization to form δ-valerolactone during storage. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative measures to ensure the integrity of your starting material.

Introduction: The Challenge of Storing Hydroxy Esters

Methyl 5-hydroxyhexanoate is a valuable bifunctional molecule, possessing both a hydroxyl and a methyl ester group. This structure, however, also makes it susceptible to intramolecular Fischer esterification, a reversible acid-catalyzed reaction where the hydroxyl group attacks the ester's carbonyl carbon, leading to the formation of a cyclic ester known as a lactone—in this case, δ-valerolactone—and methanol.[1][2][3] The presence of this lactone impurity can significantly impact downstream reactions, affecting yields, purity, and the overall success of a synthetic campaign. Understanding the factors that drive this equilibrium is crucial for maintaining the chemical fidelity of methyl 5-hydroxyhexanoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've noticed a new, sweet-smelling impurity in my stored methyl 5-hydroxyhexanoate. What is it likely to be?

A1: The sweet or fruity odor is a strong indicator of the formation of an ester, and in this intramolecular context, a lactone. The most probable impurity is δ-valerolactone . This occurs through an intramolecular cyclization (lactonization) of the parent molecule. The reaction is an equilibrium process that can be catalyzed by trace amounts of acid or base and is influenced by storage temperature.[1]

Q2: What is the chemical mechanism behind the formation of δ-valerolactone from methyl 5-hydroxyhexanoate?

A2: The conversion is a classic example of an intramolecular Fischer esterification. The reaction is typically acid-catalyzed, where a proton source protonates the carbonyl oxygen of the methyl ester, making the carbonyl carbon more electrophilic.[2][4] The hydroxyl group at the 5-position then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of methanol result in the formation of the thermodynamically stable six-membered ring of δ-valerolactone.[1][4]

Lactonization_Mechanism cluster_M5H Methyl 5-Hydroxyhexanoate cluster_Protonation Protonation cluster_Cyclization Intramolecular Attack cluster_Elimination Methanol Elimination cluster_Lactone Deprotonation M5H Methyl 5-Hydroxyhexanoate Protonated_Ester Protonated Ester (Enhanced Electrophilicity) M5H->Protonated_Ester + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Lactone Protonated Lactone Tetrahedral_Intermediate->Protonated_Lactone - CH3OH Lactone δ-Valerolactone Protonated_Lactone->Lactone - H+

Caption: Acid-catalyzed lactonization of methyl 5-hydroxyhexanoate.

Q3: How can I detect and quantify the presence of δ-valerolactone in my sample?

A3: Several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for both detecting and quantifying the lactone. The two compounds will have different retention times, and their mass spectra will be distinct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can distinguish between the linear ester and the cyclic lactone. In the ¹H NMR, you will observe characteristic shifts for the protons adjacent to the ester and alcohol in the starting material, which will be replaced by signals corresponding to the cyclic structure of the lactone.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate and quantify the two components.[5][6] This is particularly useful for monitoring the reaction over time.

A validated HPLC method is often used for the quantitative analysis of lactone and hydroxy acid forms in plasma samples, which can be adapted for in-process control.[5][6]

Q4: What are the optimal storage conditions to minimize lactonization?

A4: To shift the equilibrium towards the open-chain form and minimize lactonization, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of the intramolecular reaction.[7]
Atmosphere Inert (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and acidic gases (e.g., CO₂) which can catalyze the reaction.[8]
Container Tightly sealed, amber glass vialPrevents contamination and protects from light, which can potentially catalyze degradation.[8]
pH Neutral or slightly basicAcidic conditions catalyze lactonization.[9][10][11] If in solution, a neutral or slightly basic buffer can help stabilize the hydroxy ester. However, strong bases can cause hydrolysis.
Moisture Anhydrous conditionsWater can participate in hydrolysis and potentially facilitate proton transfer, influencing the equilibrium.[8][12] Store over a desiccant.

It is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.[12]

Troubleshooting Workflow

If you suspect lactonization has occurred, follow this systematic approach:

Troubleshooting_Workflow start Suspicion of Lactonization (e.g., odor, inconsistent results) analytical_check Analytical Confirmation (GC-MS, NMR, or HPLC) start->analytical_check quantify Quantify Lactone Content analytical_check->quantify assess Assess Impact on Application (Is the purity acceptable?) quantify->assess purify Purification Required assess->purify No end_ok Proceed with Experiment assess->end_ok Yes end_purify Purify and Re-analyze purify->end_purify storage_review Review and Optimize Storage Conditions storage_review->end_ok end_purify->storage_review

Caption: A stepwise guide to addressing lactonization issues.

Experimental Protocols

Protocol 1: Purification of Methyl 5-Hydroxyhexanoate Containing δ-Valerolactone

If lactonization has occurred to an unacceptable extent, purification is necessary. Column chromatography is an effective method.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate). The lactone, being less polar, should have a higher Rf value than the hydroxy ester.

  • Column Packing: Pack a glass column with a slurry of silica gel in a low-polarity solvent (e.g., 5% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity solvent, gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure methyl 5-hydroxyhexanoate.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Re-analysis: Confirm the purity of the recovered material using the analytical methods described in Q3.

References

  • BYJU'S. (n.d.). Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). The acidity and self-catalyzed lactonization of L-gulonic acid: Thermodynamic, kinetic and computational study. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Provide a detailed mechanism for the following intramolecular Fischer Esterification Reaction.... Retrieved from [Link]

  • ResearchGate. (2014, August 1). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. Retrieved from [Link]

  • Heriot-Watt Research Portal. (2013, July 19). Mechanisms of lactone hydrolysis in acidic conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ACS Publications. (2013, June 3). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection. Retrieved from [Link]

  • PubMed. (n.d.). Method for separation and determination of lactone and hydroxy acid forms of a new HMG CoA reductase inhibitor (RG 12561) in plasma. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving GC-MS Peak Overlap for Methyl 5-Hydroxyhexanoate Isomers

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of co-eluting isomers in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The focus of this guide is the resolution of methyl 5-hydroxyhexanoate isomers, a task complicated by their similar physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: Why are my methyl 5-hydroxyhexanoate isomers co-eluting in my GC-MS analysis?

A1: The co-elution of methyl 5-hydroxyhexanoate isomers is a frequent challenge stemming from their subtle structural differences. Isomers, by definition, have the same molecular weight and often exhibit very similar boiling points and polarities. Standard gas chromatography methods, particularly those employing non-polar stationary phases, separate compounds primarily based on boiling point.[1] Since the isomers of methyl 5-hydroxyhexanoate have nearly identical boiling points, they will have very similar retention times on such columns, leading to peak overlap or complete co-elution.[2]

The key to separating these isomers lies in exploiting other physicochemical properties, such as polarity and chirality, by selecting an appropriate stationary phase and optimizing analytical conditions.

Q2: I've confirmed co-elution. What are the first chromatographic parameters I should adjust?

A2: Before making significant changes to your hardware or sample preparation, optimizing your existing GC method is the most efficient first step. The goal is to enhance the resolution by manipulating selectivity (α), efficiency (N), and the retention factor (k).[3][4]

Initial Troubleshooting Steps:

  • Lower the Initial Oven Temperature: A lower starting temperature can improve the focusing of analytes at the head of the column, leading to sharper peaks. For splitless injections, the initial oven temperature should ideally be about 20°C below the boiling point of the sample solvent to ensure efficient analyte trapping.[5]

  • Slow Down the Temperature Ramp Rate: A slower temperature ramp (e.g., 2-5°C/min) increases the interaction time between the analytes and the stationary phase, which can significantly improve the separation of closely eluting compounds.[2][6] Be aware that very small changes in the ramp rate can sometimes even reverse the elution order of closely related isomers.[7]

  • Optimize Carrier Gas Flow Rate: Ensure your carrier gas (typically Helium or Hydrogen) is flowing at its optimal linear velocity for your column dimensions. This maximizes column efficiency (N), leading to narrower peaks and better resolution. Deviating from the optimal flow rate can decrease efficiency and worsen peak overlap.

GC_Method_Optimization

Caption: Initial workflow for troubleshooting isomer peak overlap.

Troubleshooting Guides

Problem 1: My isomers are still not resolved after optimizing the temperature program on my standard non-polar column.

Cause: Non-polar columns (e.g., those with a 5% phenyl-methylpolysiloxane phase like a DB-5 or HP-5) are excellent for general-purpose analysis but often lack the selectivity needed for polar isomers.[1][8] The separation on these columns is dominated by van der Waals forces and boiling point, which are too similar for methyl 5-hydroxyhexanoate isomers.[8]

Solution: Change to a More Selective Stationary Phase

To resolve isomers with similar boiling points, you must use a stationary phase that can engage in different types of intermolecular interactions, such as dipole-dipole or hydrogen bonding.[1]

Step-by-Step Protocol: Column Selection and Installation

  • Select an Appropriate Column: Choose a column with a stationary phase that has a different polarity. A mid-polar or polar column is highly recommended.

    • Mid-Polar (e.g., with trifluoropropyl groups): These offer a different selectivity and are effective for separating compounds with halogens or oxygen-containing groups.[9]

    • Polar (e.g., Polyethylene Glycol - PEG/WAX): These are excellent for separating polar compounds like those containing hydroxyl (-OH) groups, as they allow for strong hydrogen bonding interactions.[9]

    • Highly Polar (e.g., Cyanopropyl): These phases provide strong dipole-dipole interactions and are often used for separating cis/trans isomers and other geometric isomers.[8][10]

  • Column Comparison Table:

Column TypeStationary Phase ExamplePrimary InteractionsRecommended ForMax Temp (°C)
Non-Polar 5% Phenyl MethylpolysiloxaneDispersive (van der Waals)General purpose, boiling point separation~325-350
Mid-Polar 50% Phenyl MethylpolysiloxaneDispersive, π-πAromatic compounds, esters~300
Polar Polyethylene Glycol (PEG/WAX)Hydrogen Bonding, Dipole-DipoleAlcohols, free acids, polar isomers~250-280
Highly Polar CyanopropylDipole-Dipole, π-πGeometric (cis/trans) isomers~275
  • Installation and Conditioning:

    • Carefully install the new column according to the manufacturer's instructions. Ensure a clean, square cut on the column ends to prevent peak tailing.[5]

    • Condition the new column by heating it to its maximum recommended temperature (or slightly below) for several hours with the carrier gas flowing. This removes any residual manufacturing materials and stabilizes the baseline.

  • Method Development on the New Column:

    • Start with a general-purpose temperature program (e.g., 50°C hold for 2 min, then ramp at 10°C/min to 240°C).

    • Analyze your isomer standard and adjust the temperature program as described in FAQ Q2 to optimize the separation.

Problem 2: Even with a polar column, my resolution is insufficient. Could this be a chiral separation problem?

Cause: If your sample contains enantiomers (non-superimposable mirror images) of methyl 5-hydroxyhexanoate, a standard achiral column, even a polar one, will not be able to separate them. Enantiomers have identical physical properties in a non-chiral environment. To separate them, you need to introduce a chiral selector, which is achieved by using a chiral stationary phase.[11]

Solution: Employ a Chiral GC Column

Chiral GC columns contain a chiral stationary phase, often based on modified cyclodextrins, that interacts differently with each enantiomer, leading to different retention times.[12][13]

Step-by-Step Protocol: Chiral Separation

  • Select a Chiral Column: Cyclodextrin-based columns are the most common for chiral GC.[14] Phases like CP Chirasil-DEX CB are specifically designed for the separation of a wide range of volatile chiral compounds, including alcohols and esters.[12]

  • Optimize for Chiral Separation:

    • Chiral separations are often highly temperature-dependent. Lower elution temperatures generally lead to better selectivity and resolution.[14]

    • Start with a low oven temperature and use a very slow ramp rate (e.g., 1-2°C/min) to maximize the differential interaction between the enantiomers and the chiral stationary phase.

  • Consider Derivatization (if necessary): Sometimes, derivatizing the hydroxyl group of the analyte can enhance its interaction with the chiral stationary phase, improving separation.[12][15] This leads to the next troubleshooting guide.

Problem 3: My peaks are still overlapping. Can chemical derivatization help?

Cause: The hydroxyl group on methyl 5-hydroxyhexanoate is polar and can lead to peak tailing through interaction with active sites in the GC system.[5] By converting this polar group into a less polar, bulkier group, you can improve peak shape, increase volatility, and alter the selectivity between isomers.[16][17]

Solution: Silylation of the Hydroxyl Group

Silylation is a common derivatization technique where an active hydrogen (like the one in the -OH group) is replaced by a trimethylsilyl (TMS) group.[16] This makes the molecule more volatile and less polar.[18]

Step-by-Step Protocol: Silylation with BSTFA

  • Reagents and Materials:

    • Sample containing methyl 5-hydroxyhexanoate isomers.

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), with or without 1% TMCS (trimethylchlorosilane) as a catalyst.[4][16]

    • A suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane).

    • Reaction vials with PTFE-lined caps.

    • Heating block or oven.

  • Derivatization Procedure:

    • Evaporate the solvent from your sample to dryness under a gentle stream of nitrogen.

    • Add 100 µL of solvent (e.g., pyridine) to dissolve the residue.

    • Add 100 µL of BSTFA (+1% TMCS).[4]

    • Cap the vial tightly and heat at 60-75°C for 30-45 minutes.[16] The optimal time and temperature may need to be determined empirically.

    • Cool the vial to room temperature before injecting into the GC-MS.

Derivatization_Workflow

Caption: Workflow for silylation derivatization.

Expected Outcome: The resulting TMS-ether derivatives will be more volatile and should exhibit better peak shapes. The bulky TMS group can also enhance the subtle structural differences between isomers, potentially leading to baseline separation even on a standard non-polar or mid-polar column.

Problem 4: My isomers are chromatographically separated, but their mass spectra are nearly identical. How can I confidently identify each peak?

Cause: Isomers, particularly positional isomers, often undergo similar fragmentation pathways in the mass spectrometer, resulting in mass spectra that are very difficult to distinguish.[7]

Solution: Utilize Extracted Ion Chromatograms (EICs) and High-Resolution MS

  • Analyze Mass Spectra Carefully: Even if the spectra look identical, there may be small but consistent differences in the relative abundances of certain fragment ions.[4]

  • Use Extracted Ion Chromatograms (EICs):

    • Identify fragment ions that show slight differences in abundance between the isomers.

    • Plot the EICs for these specific m/z values. This can often reveal the presence of multiple, slightly offset peaks that are hidden within a single peak in the Total Ion Chromatogram (TIC).[4]

  • Consider Tandem Mass Spectrometry (GC-MS/MS): If available, GC-MS/MS in Multiple Reaction Monitoring (MRM) mode can provide exceptional selectivity and sensitivity.[19] By selecting a specific precursor ion for each isomer and monitoring a unique product ion, you can selectively detect and quantify each isomer even with significant chromatographic overlap.[19]

  • Chemical Derivatization for Spectral Differentiation: Derivatization not only aids chromatography but can also direct mass spectral fragmentation in a way that makes isomers more distinguishable.[15] The fragmentation of TMS derivatives, for example, can be highly informative about the original position of the hydroxyl group.

References

  • Guide to GC Column Selection and Optimizing Separations. (n.d.). Restek. Retrieved from [Link]

  • GC Tech Tip: GC Column - Polarity vs Selectivity. (n.d.). Phenomenex. Retrieved from [Link]

  • GC Column Types & Selection Guide. (n.d.). Shimadzu. Retrieved from [Link]

  • How to Resolve GC-MS Peak Overlap in High-Resolution Work. (2025, September 22). Eureka by PatSnap. Retrieved from [Link]

  • A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials. Retrieved from [Link]

  • Kühn, H., et al. (n.d.). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed. Retrieved from [Link]

  • Cremades, L., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 17(8), 9552-9568. Retrieved from [Link]

  • Taylor, T. (2018, January 8). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • Stanimirova, I., et al. (2010). Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS). TrAC Trends in Analytical Chemistry, 29(4), 357-371. Retrieved from [Link]

  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? (2015, November 25). ResearchGate. Retrieved from [Link]

  • Hinshaw, J. V. (2002). When Peaks Collide. LCGC International, 15(3). Retrieved from [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. (2022, July 22). AZoM. Retrieved from [Link]

  • Li, D., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry, 71(47), 18698-18707. Retrieved from [Link]

  • Beesley, T. (2026, March 22). The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. Retrieved from [Link]

  • Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. (n.d.). PMC. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]

  • Liu, R. H., & Gadzala-Kopciuch, R. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4). Retrieved from [Link]

  • Tintrop, L., et al. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules, 30(2), 345. Retrieved from [Link]

  • Lavery, M. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. Retrieved from [Link]

  • Jira, W., et al. (1996). Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation. Journal of Chromatography B: Biomedical Sciences and Applications, 678(2), 225-233. Retrieved from [Link]

  • Al-Khazraji, A. A., & Al-Zuhairi, A. J. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 543-561. Retrieved from [Link]

  • Yang, Y., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Chromatography A, 1608, 460463. Retrieved from [Link]

  • Morales, F. J., et al. (2006). Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry. Journal of Chromatography A, 1133(1-2), 246-252. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Methyl 5-Hydroxyhexanoate Conversion

Welcome to the Technical Support Center for Methyl 5-hydroxyhexanoate (M5HH) conversion. Designed for researchers, application scientists, and drug development professionals, this guide provides authoritative troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 5-hydroxyhexanoate (M5HH) conversion. Designed for researchers, application scientists, and drug development professionals, this guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for scaling up the synthesis of δ -caprolactone and related oxidized intermediates.

Mechanistic Overview: The Causality of Catalyst Dynamics

Methyl 5-hydroxyhexanoate (M5HH) is a highly versatile precursor. Its primary industrial and pharmaceutical application is its conversion into δ -caprolactone via intramolecular transesterification (lactonization).

Because the 6-membered lactone ring exhibits a specific ring-strain energy profile, the thermodynamic equilibrium between the open-chain methyl ester (M5HH) and the closed-ring lactone is delicate[1]. Optimizing catalyst loading is not merely about accelerating the reaction; it is about thermodynamically trapping the desired product while kinetically outcompeting side reactions. If catalyst loading is too high, bimolecular collisions outcompete unimolecular cyclization, leading to the formation of linear polyesters[2].

ReactionPathways M5HH Methyl 5-hydroxyhexanoate (M5HH) DCL δ-Caprolactone (Desired Product) M5HH->DCL Intramolecular Lactonization (Optimal Acid/Enzyme) M5O Methyl 5-oxohexanoate (Oxidation Product) M5HH->M5O Oxidation (Redox Catalyst) Oligomers Linear Oligomers (Over-catalyzed Byproduct) M5HH->Oligomers Intermolecular Esterification (Excess Catalyst / High Conc.)

Reaction pathways of M5HH conversion highlighting catalyst-dependent product divergence.

Frequently Asked Questions (FAQs)

Q: Why does increasing the acid catalyst loading decrease my δ -caprolactone yield? A: Increasing catalyst concentration accelerates both intramolecular and intermolecular esterification. At high catalyst loadings (>15 wt%), bimolecular collisions between M5HH molecules outcompete unimolecular cyclization. This leads to the formation of linear oligomers instead of the desired cyclic monomer[2]. Optimal loading balances the rate of cyclization against the rate of oligomerization.

Q: How does the choice of biocatalyst affect the stereochemistry of the conversion? A: Using specific Alcohol Dehydrogenases (ADHs) allows for stereodivergent synthesis. For instance, ADH-A from Rhodococcus ruber and LBADH from Lactobacillus brevis display opposite selectivities. This enables the formation of enantiopure (R)- or (S)-M5HH, which subsequently cyclizes to the corresponding chiral δ -caprolactone with >99% enantiomeric excess (ee)[3].

Q: What is the thermodynamic bottleneck in M5HH lactonization? A: The reaction is an equilibrium process: M5HH ⇌ δ-caprolactone + Methanol. Due to the decreased ring strain of 6-membered lactones compared to 5-membered analogs, the equilibrium does not overwhelmingly favor the ring-closed product[1]. Continuous removal of methanol (via a Dean-Stark trap or molecular sieves) is mandatory to drive the reaction forward via Le Chatelier's principle.

Troubleshooting Guide

SymptomRoot CauseScientific Solution
Incomplete Conversion (GC/MS shows a plateau at ~60-70% M5HH consumption)Product inhibition by methanol or insufficient catalyst active sites.Implement continuous methanol removal. If using a heterogeneous catalyst (e.g., Amberlyst-15), increase loading by 2-5 wt% or switch to a higher surface-area support.
High Viscosity / Oligomer Formation (NMR shows broad polymeric peaks)Catalyst loading is too high (>15 wt%) or substrate concentration favors intermolecular collisions.Dilute the reaction mixture (high-dilution conditions) to favor intramolecular lactonization. Reduce catalyst loading to the optimal 5-10 wt% range.
Loss of Enantiomeric Excess (ee) (Chiral GC shows racemization)Non-enzymatic background lactonization is occurring too rapidly, or pH is promoting auto-catalysis.Tightly control the pH (typically 5.0 to 7.5) and lower the reaction temperature to 30 °C to suppress the uncatalyzed background reaction[3].

Quantitative Data: Catalyst Loading Comparison

Table 1: Summary of optimized catalyst loadings for M5HH lactonization.

Catalyst TypeOptimal LoadingTemp (°C)Conversion (%)Major Byproduct Risk
p-Toluenesulfonic Acid (p-TsOH) 5 mol%110>95Linear oligomers
Amberlyst-15 (Heterogeneous) 10 wt%8088Unreacted M5HH
Novozym 435 (Lipase) 10-15 wt%60>90Intermolecular dimers
LBADH (Biocatalytic Cascade) 7.5 U30>97None (High ee)

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemo-catalytic Lactonization of M5HH to δ -Caprolactone

This protocol utilizes high-dilution conditions and azeotropic distillation to thermodynamically force the equilibrium.

  • Substrate Preparation : In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 50 mmol of M5HH in 100 mL of anhydrous toluene. (High dilution ensures unimolecular cyclization is favored).

  • Catalyst Dosing : Add exactly 5 mol% (0.475 g) of p-Toluenesulfonic acid monohydrate (p-TsOH).

  • Reaction & Methanol Removal : Heat the mixture to reflux (approx. 110 °C). The azeotropic removal of the methanol byproduct will drive the equilibrium forward.

  • Validation Checkpoint (Monitoring) : Spot the reaction mixture on a silica TLC plate (Hexane:EtOAc 3:1). The disappearance of the polar M5HH spot (Rf ~0.2) and the emergence of the less polar δ -caprolactone spot (Rf ~0.6) confirms successful intramolecular cyclization.

  • Quench & Workup : Cool to room temperature. Quench the acid catalyst with saturated NaHCO₃ (50 mL). Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Stereoselective Biocatalytic Synthesis & Cyclization

This protocol leverages enzymatic cascades for enantiopure production.

  • Enzyme Preparation : Dissolve 7.5 U of LBADH in 2.28 mL of Tris-HCl buffer (50 mM, pH 9.0) containing 1 mM NADPH and 1 mM MgCl₂[3].

  • Reaction Initiation : Add 2-propanol (5% v/v) as a hydrogen donor and 50 mM of the precursor (methyl 5-oxohexanoate).

  • Incubation : Shake the mixture at 30 °C and 250 rpm for 24 hours to yield enantioenriched M5HH.

  • Acid-Catalyzed Cyclization : Add 2 mL of 1 M HCl to the reaction mixture and shake for an additional 24 hours at 30 °C to drive the lactonization[3].

  • Validation Checkpoint (Chiral Analysis) : Extract with diethyl ether and analyze the organic extract via chiral GC. A single peak corresponding to the desired enantiomer with >97% ee validates that the pH and temperature controls successfully suppressed the non-enzymatic racemic background reaction.

Workflow Prep Substrate Preparation Dose Catalyst Dosing (5-10 wt%) Prep->Dose React Reaction & MeOH Removal Dose->React Monitor TLC/GC Monitoring React->Monitor Monitor->React < 95% Conv. Workup Quench & Workup Monitor->Workup > 95% Conv. Product Purified Product Workup->Product

Standardized workflow for optimizing catalyst loading and validating M5HH conversion.

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Optimization

Technical Support Center: Troubleshooting Methyl 5-Hydroxyhexanoate Extraction

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that isolating bifunctional molecules requires precision.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that isolating bifunctional molecules requires precision. Methyl 5-hydroxyhexanoate (M5HH) is particularly challenging because it contains both a nucleophilic hydroxyl group (at C5) and an electrophilic methyl ester (at C1). This structural arrangement makes the molecule highly susceptible to intramolecular cyclization, hydrolysis, and transesterification during standard aqueous workups.

This guide is designed to provide you with the mechanistic causality behind these side reactions and equip you with a self-validating protocol to ensure high-fidelity extraction.

Core Mechanistic Pathways of M5HH Degradation

Before troubleshooting, it is critical to understand the thermodynamic forces at play. The distance between the C1 ester and the C5 hydroxyl allows M5HH to easily fold into a chair-like transition state. When catalyzed by heat, acid, or base, the C5 oxygen attacks the C1 carbonyl, kicking off methanol as a leaving group. Because the resulting 6-membered ring (δ-hexanolactone) has virtually no angle strain and the intramolecular reaction is entropically favored, the equilibrium strongly drives toward lactonization[1].

M5HH_Pathways M5HH Methyl 5-hydroxyhexanoate (Target Ester) Lactone δ-Hexanolactone (Cyclization) M5HH->Lactone Acid (pH < 5) / Base (pH > 8) Heat (> 30°C) Hydrolysis 5-Hydroxyhexanoic Acid (Hydrolysis) M5HH->Hydrolysis Prolonged Aqueous Exposure Strong Base/Acid Transester Transesterification Products M5HH->Transester Exogenous Alcohols (e.g., EtOH, iPrOH)

Figure 1: Mechanistic pathways of methyl 5-hydroxyhexanoate degradation during extraction.

Troubleshooting FAQs

Q1: Why does my methyl 5-hydroxyhexanoate spontaneously convert into a lactone during the aqueous workup? A1: The primary side product you are observing is δ-hexanolactone (also known as 5-methylvalerolactone). This intramolecular transesterification is rapidly catalyzed by both acidic and basic conditions. Acid protonates the carbonyl oxygen, making the C1 carbon more electrophilic. Conversely, a base deprotonates the C5 hydroxyl, turning it into a highly nucleophilic alkoxide. Both pathways drastically lower the activation energy, causing rapid and irreversible ring closure[2].

Q2: How can I prevent lactonization during my extraction washes? A2: Strict pH control is the definitive solution. You must maintain the aqueous phase at a strictly neutral pH (7.0–7.5). Empirical studies demonstrate that deviations from this neutral window drastically accelerate cyclization; for instance, raising the pH to 9.0 can result in >18% conversion to the lactone[2]. Use a mild buffer like 0.1 M sodium phosphate for your washes instead of unbuffered water, strong acids (e.g., HCl), or strong bases (e.g., NaOH).

Q3: I am detecting 5-hydroxyhexanoic acid in my post-extraction HPLC. Where is this coming from? A3: This indicates ester hydrolysis. When M5HH is exposed to aqueous conditions for prolonged periods—especially if the pH drifts—water acts as a nucleophile, cleaving the methyl ester to regenerate the hexanoic acid backbone[3]. To prevent this, minimize the time your product spends in the biphasic state. Perform phase separations rapidly and immediately dry the organic layer over an anhydrous desiccant.

Q4: Can I use ethanol or isopropanol to clear up an emulsion during extraction? A4: Absolutely not. Introducing primary or secondary alcohols (other than methanol) into the matrix will trigger intermolecular transesterification[3]. This swaps the methyl group for an ethyl or isopropyl group, permanently altering your product's ester functionality. If you need to break an emulsion, rely on brine (saturated NaCl) or mechanical centrifugation instead.

Q5: Does the solvent evaporation step contribute to side product formation? A5: Yes, thermal stress is a primary trigger. Since the cyclization reaction requires activation energy to proceed, heating the crude mixture lowers this barrier. Always evaporate your extraction solvent using a rotary evaporator with the water bath strictly maintained below 30 °C.

Quantitative Impact of Extraction Conditions

The following table summarizes how specific extraction variables quantitatively impact the stability of M5HH, allowing you to pinpoint the exact failure mode in your workflow.

Extraction ConditionPrimary Side ProductRelative Conversion RateMechanistic TriggerPrevention Strategy
pH 5.0 (Acidic Wash) δ-HexanolactoneHighAcid-catalyzed intramolecular nucleophilic attackBuffer aqueous washes to pH 7.0–7.5
pH 7.5 (Neutral Wash) None (Stable M5HH)< 2%N/A (Optimal stability window)Maintain neutral buffering[2]
pH 9.0 (Basic Wash) δ-Hexanolactone> 18%Base-catalyzed alkoxide formationAvoid carbonate/hydroxide washes[2]
T > 40 °C (Evaporation) δ-HexanolactoneModerate to HighThermal activation of cyclizationKeep water bath < 30 °C
Prolonged H₂O Exposure 5-Hydroxyhexanoic acidLow to ModerateNucleophilic acyl substitution by H₂ORapid phase separation; dry immediately[3]
Validated Step-by-Step Extraction Protocol

To ensure high yields and structural integrity, utilize the following self-validating extraction methodology. This protocol is specifically engineered to suppress lactonization and hydrolysis.

Phase 1: Quenching and pH Stabilization

  • Chill the Buffer: Prepare a 0.1 M sodium phosphate buffer and chill it to 4 °C. Adjust the pH to exactly 7.2.

  • Quench: Slowly pour your crude reaction mixture into the chilled buffer (use a 1:1 volume ratio).

  • System Validation: Verify the aqueous phase pH with a calibrated pH meter or high-resolution indicator paper. Do not proceed to extraction until the pH is confirmed to be between 7.0 and 7.5. This locks the molecule in its optimal stability window[2].

Phase 2: Liquid-Liquid Extraction 4. Solvent Addition: Add cold Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) at 1/3 the volume of the aqueous phase. Never use alcoholic solvents. 5. Agitation: Gently invert the separatory funnel to mix. Avoid vigorous shaking to prevent intractable emulsions. 6. Separation: Allow the phases to separate. Drain the aqueous layer and collect the organic layer. Repeat the extraction twice more with fresh organic solvent.

Phase 3: Rapid Desiccation 7. Drying: Immediately combine the organic layers and add anhydrous Sodium Sulfate (Na₂SO₄). Swirl gently for 10–15 minutes. 8. Filtration: Filter out the desiccant to remove all residual water, halting any potential hydrolysis pathways.

Phase 4: Low-Temperature Concentration & Final Validation 9. Evaporation: Transfer the dried organic phase to a rotary evaporator. Set the water bath to ≤ 25 °C . Apply high vacuum to remove the solvent without thermal stress. 10. Validation Checkpoint (FT-IR/NMR): Before complete concentration, take a small aliquot for rapid FT-IR analysis.

  • Pass Criteria: The target M5HH exhibits a distinct acyclic ester C=O stretch at ~1735 cm⁻¹ and a broad O-H stretch at ~3400 cm⁻¹ .
  • Fail Criteria: If you observe a shift of the carbonyl peak to ~1715 cm⁻¹ (δ-lactone C=O) and a disappearance of the O-H band, lactonization has occurred.
  • Storage: Flush the concentrated product with Argon and store immediately at -20 °C.
References
  • [3] Title: Hexanoic acid, 5-hydroxy-, methyl ester, (5R) | Source: EvitaChem | URL: 3

  • [1] Title: Catalytic Upgrading of Biologically-Derived Chemicals via Ring-Opening Reactions | Source: University of Wisconsin–Madison | URL:1

  • [2] Title: Stereodivergent Preparation of Valuable γ- or δ-Hydroxy Esters and Lactones through One-Pot Cascade or Tandem Chemoenzymatic Protocols | Source: ACS Catalysis | URL: 2

Sources

Reference Data & Comparative Studies

Validation

Methyl 5-hydroxyhexanoate Mass Spectrometry Analysis: GC-EI-MS vs. LC-ESI-MS/MS Comparison Guide

Methyl 5-hydroxyhexanoate (CAS 62593-13-9) is a branched aliphatic hydroxy ester that serves as a critical biomarker in flavor chemistry and a key product in bioinspired nonheme iron(IV)-oxo selective oxygenation reactio...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 5-hydroxyhexanoate (CAS 62593-13-9) is a branched aliphatic hydroxy ester that serves as a critical biomarker in flavor chemistry and a key product in bioinspired nonheme iron(IV)-oxo selective oxygenation reactions. Because the molecule possesses both a polar secondary hydroxyl group and a methyl ester moiety, its mass spectrometric behavior is highly dependent on the ionization technique employed.

This guide objectively compares the performance, fragmentation mechanics, and operational workflows of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) to help researchers select the optimal platform for structural elucidation and quantification.

Mechanistic Fragmentation Analysis

Understanding the causality behind the fragmentation of Methyl 5-hydroxyhexanoate is essential for accurate peak assignment and avoiding false positives in complex matrices.

GC-EI-MS (70 eV Hard Ionization)

In an EI source, the 70 eV electron beam strips an electron from the molecule, forming a highly unstable radical cation [M]+• at m/z 146. Due to the aliphatic chain and the presence of two oxygen-containing functional groups, the molecular ion is typically weak or absent, rapidly dissociating into stable fragment ions ([1]).

  • m/z 45 (Base Peak): The secondary alcohol at the C5 position strongly directs α -cleavage. The C4–C5 bond ruptures, ejecting the bulky C1–C4 ester chain (-101 Da). This leaves a highly resonance-stabilized oxonium ion [CH3CH=OH]+.

  • m/z 74: The methyl ester moiety triggers a classic McLafferty rearrangement. The carbonyl oxygen abstracts a γ -hydrogen from C4, followed by β -cleavage (C2–C3 bond rupture), yielding the[CH2=C(OH)OCH3]+• radical cation.

  • m/z 115: Simple homolytic cleavage results in the loss of the methoxy radical (-OCH3, 31 Da).

EI_Fragmentation M [M]+• m/z 146 (Radical Cation) F45 m/z 45 [CH3CHOH]+ M->F45 α-Cleavage (-101 Da) F74 m/z 74 [C3H6O2]+• M->F74 McLafferty (-72 Da) F115 m/z 115 [C6H11O2]+ M->F115 -OCH3 (-31 Da)

Primary 70 eV Electron Ionization (EI) fragmentation pathways of Methyl 5-hydroxyhexanoate.

LC-ESI-MS/MS (Soft Ionization & CID)

Electrospray ionization in positive mode (+ESI) gently protonates the molecule at the most basic sites (the carbonyl or hydroxyl oxygen), yielding an intact pseudo-molecular ion [M+H]+ at m/z 147. This preserves the molecular weight information critical for identifying enzymatic oxidation products ([2]).

During Collision-Induced Dissociation (CID) in a triple quadrupole system:

  • m/z 129: The primary transition is driven by the neutral loss of water (-18 Da) from the protonated hydroxyl group.

  • m/z 115: A secondary transition occurs via the loss of methanol (-32 Da) from the methyl ester group.

Platform Performance Comparison

The choice between GC and LC platforms dictates the sensitivity, linear range, and sample preparation requirements. The table below summarizes the quantitative performance metrics for both platforms.

Analytical FeatureGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)
Ionization Energy 70 eV (Hard Ionization)~3.0–4.5 kV (Soft Ionization)
Precursor / Molecular Ion [M]+• m/z 146 (Absent/Trace)[M+H]+ m/z 147 (Strong)
Primary Quantifier Ion m/z 45m/z 129 (from m/z 147 precursor)
Key Qualifier Ions m/z 74, 115, 131m/z 115, 97
Estimated Sensitivity (LOD) ~10–50 ng/mL~1–5 ng/mL
Matrix Compatibility Volatile extracts (Pentane/Ether)Aqueous/Polar biological matrices
Derivatization Required? No (if using polar Wax column)No

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every analytical run must function as a self-validating system. The following protocols detail the causality behind column selection and include built-in validation steps.

Protocol A: GC-EI-MS Analysis (Underivatized)

Rationale: The free hydroxyl group at C5 can cause peak tailing on standard non-polar (e.g., HP-5) columns. Instead of derivatizing the sample (which alters the native mass spectrum), a polar polyethylene glycol (PEG) stationary phase is used. This mitigates secondary interactions and preserves the native EI fragmentation pattern for NIST library matching ([3]).

  • Sample Preparation: Extract the sample using a non-polar solvent (e.g., pentane). Spike the extract with an internal standard (IS) such as methyl heptanoate (known concentration) to validate extraction recovery.

  • GC Parameters:

    • Column: TC-Wax or DB-Wax (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: 60 °C (hold 1 min), ramp at 3 °C/min to 230 °C, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters: Source temperature at 230 °C, ionizing voltage at 70 eV. Scan range m/z 30–300.

  • System Validation: Verify that the IS (methyl heptanoate) elutes with a symmetric peak shape (tailing factor < 1.5) and that the m/z 45 to m/z 74 ratio for Methyl 5-hydroxyhexanoate remains consistent (±10%) across the calibration curve.

Protocol B: LC-ESI-MS/MS Analysis (MRM Mode)

Rationale: For trace-level quantification in aqueous enzymatic assays, LC-MS/MS bypasses the need for solvent extraction. Formic acid is added to the mobile phase to act as an abundant proton source, maximizing [M+H]+ ionization efficiency in the ESI source.

  • Sample Preparation: Dilute the aqueous sample 1:10 in the initial mobile phase. Filter through a 0.22 µm PTFE syringe filter. Spike with a stable isotope-labeled internal standard (if available) or a structural analog.

  • LC Parameters:

    • Column: C18 Reversed-Phase (e.g., 100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.

  • MS/MS Parameters (Positive MRM):

    • Capillary voltage: 3.5 kV.

    • Transitions: m/z 147 129 (Quantifier, Collision Energy ~15 eV); m/z 147 115 (Qualifier, Collision Energy ~20 eV).

  • System Validation: Monitor the ratio of the quantifier to qualifier transitions. The ratio must remain within ±20% of the reference standard ratio to confirm peak purity and absence of isobaric matrix interference.

Analytical Workflow Visualization

Analytical_Workflow Start Methyl 5-hydroxyhexanoate Sample PrepGC Solvent Extraction (e.g., Pentane/Ether) Start->PrepGC Volatile Analysis PrepLC Aqueous Dilution & PTFE Filtration Start->PrepLC Trace/Polar Analysis GC GC-EI-MS Platform (DB-Wax Column) PrepGC->GC LC LC-ESI-MS/MS Platform (C18 RP Column) PrepLC->LC FragGC EI (70 eV) Fragmentation m/z 45, 74, 115 GC->FragGC FragLC ESI-CID Fragmentation m/z 147 -> 129, 115 LC->FragLC Analysis Data Processing & Quantification FragGC->Analysis FragLC->Analysis

Comparative GC-EI-MS and LC-ESI-MS/MS analytical workflows for Methyl 5-hydroxyhexanoate.

Conclusion & Platform Recommendations

Both platforms offer distinct analytical advantages for Methyl 5-hydroxyhexanoate:

  • Choose GC-EI-MS when conducting untargeted flavor profiling, volatile metabolomics, or when definitive structural confirmation via NIST library matching (relying on the m/z 45 and 74 fragments) is strictly required.

  • Choose LC-ESI-MS/MS for high-throughput, targeted quantification in complex biological or aqueous matrices (such as monitoring enzymatic hydroxylation of methyl hexanoate), as it offers superior sensitivity and eliminates the need for volatile extraction or derivatization.

References

  • National Institute of Standards and Technology (NIST). "methyl 5-hydroxyhexanoate - the NIST WebBook". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Wijaya, C. H., et al. "Changes in the Volatile Compounds and in the Chemical and Physical Properties of Snake Fruit (Salacca edulis Reinw) Cv. Pondoh during Maturation". Journal of Agricultural and Food Chemistry. Available at:[Link]

  • "Stereoelectronic Tuning of Bioinspired Nonheme Iron(IV)-Oxo Species by Amide Groups in Primary and Secondary Coordination Spheres for Selective Oxygenation Reactions". Inorganic Chemistry. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and RCRA-Compliant Disposal of Methyl 5-hydroxyhexanoate

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when managing oxygenated organic compounds. Methyl 5-hydroxyhexanoate is a volatile fatty acid methyl ester natural...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when managing oxygenated organic compounds. Methyl 5-hydroxyhexanoate is a volatile fatty acid methyl ester naturally found in Passiflora species[1] and frequently utilized in synthetic biochemistry and drug development[2].

While it provides immense utility in the lab, its disposal requires strict adherence to environmental regulations to prevent reactive hazards and groundwater contamination. This guide provides a field-proven, step-by-step methodology for the safe operational handling and disposal of Methyl 5-hydroxyhexanoate, grounded in causality and regulatory compliance.

Part 1: Physicochemical Profile & Causality in Handling

To safely dispose of any chemical, you must first understand the mechanistic "why" behind its behavior. Methyl 5-hydroxyhexanoate contains both an ester linkage and a secondary hydroxyl group.

The Causality of Segregation: If this compound is inadvertently mixed with strong aqueous acids or bases in a general waste carboy, the ester group will undergo hydrolysis, generating 5-hydroxyhexanoic acid and methanol. The generation of methanol in a closed waste container will unexpectedly lower the flash point of the mixture and increase vapor pressure, creating an uncharacterized flammability and explosion hazard. Therefore, strict segregation from reactive aqueous streams is non-negotiable.

Table 1: Physicochemical and Hazard Profile
PropertyValueOperational Impact / Causality
CAS Number 62593-13-9[3]Essential identifier for accurate RCRA waste manifesting and tracking.
Molecular Formula C7H14O3[2]Confirms the absence of halogens; dictates routing to a "Non-Halogenated" waste stream.
Molecular Weight 146.18 g/mol [3]Used by disposal facilities to calculate stoichiometric oxygen demand during incineration.
Chemical Class Fatty acid methyl ester[2]Susceptible to acid/base hydrolysis; strictly incompatible with strong oxidizers.

Part 2: Self-Validating Disposal Protocol

To ensure compliance with the 4[4], laboratories must implement a self-validating waste management system. In this framework, every operational step includes a built-in Quality Assurance (QA) check to verify the integrity of the previous action.

Step 1: Segregation and Compatibility Verification
  • Action: Designate a specific, clearly labeled waste carboy exclusively for "Non-Halogenated Organic Solvents."

  • Validation Check: Before adding Methyl 5-hydroxyhexanoate to the carboy, the operator must review the attached waste log. If the log indicates the presence of amines, strong acids, or oxidizers, the transfer must be halted to prevent exothermic degradation.

Step 2: Containerization
  • Action: Accumulate the waste in High-Density Polyethylene (HDPE) or Teflon-lined drums.

  • Validation Check: Why HDPE? Aliphatic esters can cause swelling or embrittlement in lower-grade plastics (like PET) over time. The safety officer must visually inspect the HDPE container weekly for any signs of physical deformation or vapor leaks, validating the primary containment.

Step 3: RCRA Manifesting and Labeling
  • Action: Label the container with the exact chemical name, CAS number (62593-13-9), and its primary hazard characteristics.

  • Validation Check: Cross-reference the physical label with the laboratory’s digital Environmental Health & Safety (EHS) inventory. Ensure the waste code aligns with both state and federal4[4] before scheduling a pickup.

Step 4: Final Disposal via High-Temperature Incineration
  • Action: Transfer the waste to a RCRA-permitted Subtitle C facility for high-temperature incineration.

  • Validation Check: Obtain and archive the Certificate of Destruction (CoD) from your waste vendor. As recommended by the 5[5], high-temperature incineration is the optimal disposal method for organic chemicals, as it completely oxidizes the ester into CO2​ and H2​O , permanently eliminating environmental persistence.

Part 3: Visualization of the Disposal Workflow

DisposalWorkflow Gen 1. Waste Generation (Methyl 5-hydroxyhexanoate) Seg 2. Segregation (Isolate from Acids) Gen->Seg Cont 3. Containerization (HDPE Drums) Seg->Cont Val 4. QA/QC Validation (Log & Integrity Check) Cont->Val Disp 5. Final Disposal (RCRA Incineration) Val->Disp

Workflow for segregation, validation, and RCRA-compliant disposal of Methyl 5-hydroxyhexanoate.

Part 4: Emergency Spill Response Methodology

In the event of a localized spill outside of primary containment, immediate action must be taken to mitigate respiratory irritation and environmental release.

  • Isolate: Evacuate non-essential personnel from the immediate vicinity and ensure local exhaust ventilation (fume hoods/snorkels) is operating at maximum capacity.

  • Contain: Surround and cover the spill using an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand). Do not use sawdust , as the high surface area of organic absorbents combined with an oxygenated ester can create a localized fire hazard.

  • Neutralize & Collect: Sweep the absorbed mixture using non-sparking tools to prevent ignition. Place the saturated absorbent into a dedicated, sealable solid hazardous waste container.

  • Validate the Cleanup: Wash the spill area with a mild alkaline detergent solution. This validation step ensures any microscopic residual ester is saponified and removed, preventing long-term slip hazards or lingering volatile organic compound (VOC) exposure.

References

[3] Title: 62593-13-9 | Methyl 5-hydroxyhexanoate | BLD Pharm Source: bldpharm.com URL:

[2] Title: Hexanoic acid, 5-hydroxy-, methyl ester, (5R) - EvitaChem Source: evitachem.com URL:

[1] Title: Passiflora By-Products: Chemical Profile and Potential Use as Cosmetic Ingredients - MDPI Source: mdpi.com URL:

[4] Title: State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests Source: epa.gov URL:

[5] Title: Environmental Technology Council - Regulations.gov Source: regulations.gov URL:

Sources

Handling

Comprehensive Handling Guide: Personal Protective Equipment for Methyl 5-hydroxyhexanoate

As drug development and chemical research evolve, the safe handling of novel or less-common reagents like Methyl 5-hydroxyhexanoate is paramount. This guide provides an in-depth, procedural framework for its safe use, gr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical research evolve, the safe handling of novel or less-common reagents like Methyl 5-hydroxyhexanoate is paramount. This guide provides an in-depth, procedural framework for its safe use, grounded in the principles of chemical causality and risk mitigation. The recommendations herein are synthesized from an analysis of the compound's constituent functional groups—an ester and a secondary alcohol—and safety data for structurally analogous chemicals.

Hazard Assessment: A Proactive Approach to Safety

The cornerstone of any effective Personal Protective Equipment (PPE) plan is a thorough understanding of the potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for Methyl 5-hydroxyhexanoate is not widely available, we can infer its likely hazard profile by examining related compounds. This proactive analysis allows us to anticipate risks and select appropriate controls.

The primary hazards are associated with its ester and hydroxyl functionalities, which suggest a potential for irritation upon contact with skin, eyes, and the respiratory system.[1][2] Furthermore, many short-chain methyl esters are flammable liquids.[3][4]

Potential Hazard Route of Exposure Rationale / Associated Risk Primary Engineering Control
Eye Irritation Splash / AerosolEsters and alcohols can cause serious eye irritation or damage upon direct contact.[1][5]Chemical Fume Hood
Skin Irritation Direct ContactProlonged or repeated contact can lead to defatting of the skin, causing dryness, redness, and irritation.[2]Chemical Fume Hood
Respiratory Irritation Inhalation of VaporsVolatile esters may cause irritation to the respiratory tract.[1][2][5]Chemical Fume Hood
Flammability Ignition of VaporsStructurally similar methyl esters are flammable liquids with relatively low flash points.[3][4] Vapors can form explosive mixtures with air.Proper Storage / No Ignition Sources

The Core PPE Ensemble: Your First Line of Defense

Based on the hazard assessment, a standard ensemble of PPE is required for all work with Methyl 5-hydroxyhexanoate. The selection of specific materials is critical and is detailed below.

Eye and Face Protection

This is a non-negotiable requirement. The eyes are highly susceptible to chemical splashes.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[6][7][8] Goggles provide a complete seal around the eyes, protecting from splashes, mists, and vapors.

  • Recommended for High-Risk Operations: When handling larger volumes (>100 mL) or when there is a significant risk of splashing (e.g., during transfers, heating, or pressure reactions), a face shield must be worn in addition to chemical splash goggles.[9][10] The face shield provides a secondary barrier for the entire face.

Hand Protection: A Material-Specific Choice

The selection of appropriate gloves is critical, as esters can permeate or degrade many common materials. Nitrile gloves, while excellent for general use, may only provide short-term splash protection against some esters and are not recommended for prolonged contact.[9][11]

Glove Selection Matrix for Handling Esters

Glove Material Protection Level vs. Esters Recommended Use Case Limitations
Butyl Rubber Excellent Highest resistance to permeation by esters, ketones, and aldehydes.[9][11] Ideal for extended handling or risk of immersion. Poor performance with aliphatic and aromatic hydrocarbons.
Neoprene Good Good resistance to a broad range of chemicals including acids, caustics, and some esters.[6][12] Suitable for general handling and splash protection. Moderate abrasion resistance.
Nitrile Fair to Good Good for incidental splash contact with many chemicals.[6][13] Should be used for short-duration tasks with immediate removal and disposal upon contamination. Not recommended for strong oxidizing agents, certain solvents, or prolonged contact with esters.[9][11]

| Natural Rubber (Latex) | Poor | Not recommended for handling most esters and organic solvents.[11] | Can cause allergic reactions. |

Field-Proven Insight: For operations involving more than incidental contact, Butyl rubber gloves are the preferred choice . For short-duration tasks like weighing a sample, a heavier-duty nitrile glove (e.g., >8 mil) may suffice, but gloves should be changed immediately if contamination is suspected.

Body Protection
  • Lab Coat: A standard, flame-resistant (FR) cotton lab coat should be worn and fully buttoned.[6][8]

  • Chemical-Resistant Apron: When transferring liquids or performing operations with a high splash potential, a chemical-resistant apron made of polyethylene or vinyl should be worn over the lab coat.[12][14]

Footwear

Closed-toe shoes made of a non-porous material are mandatory in any laboratory setting.[6]

Operational and Disposal Plan

A safe protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from preparation to disposal.

Pre-Operational Checklist
  • Verify the laboratory chemical fume hood has a current certification and the flow alarm is functional.[8]

  • Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Designate a specific area within the fume hood for the handling of Methyl 5-hydroxyhexanoate.

  • Assemble all necessary equipment and reagents before retrieving the chemical.

  • Confirm the appropriate chemical waste container is available and correctly labeled.

Safe Handling Workflow

This workflow outlines the critical steps for safely using Methyl 5-hydroxyhexanoate in a typical laboratory procedure.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase a 1. Don Full PPE (Goggles, Butyl Gloves, Lab Coat) b 2. Verify Fume Hood Operation a->b c 3. Transfer Chemical (Use secondary containment) b->c Begin Work d 4. Perform Procedure (e.g., reaction, dilution) c->d e 5. Securely Cap Primary Container d->e f 6. Decontaminate Work Surface e->f Procedure Complete g 7. Dispose of Contaminated Materials (pipettes, wipes) in Solid Waste f->g h 8. Dispose of Liquid Waste in appropriate container g->h i 9. Remove PPE (Gloves first, then coat, then goggles) h->i

Caption: Safe Handling & Disposal Workflow for Methyl 5-hydroxyhexanoate.

Spill Management Protocol
  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate: If the spill is large or ventilation is inadequate, evacuate the area.

  • Assess: From a safe distance, assess the extent of the spill. Do not proceed unless you are trained and equipped to handle it.

  • Contain: For small spills (<50 mL) inside a fume hood, use an inert absorbent material (e.g., sand, diatomite, or universal binders) to contain the liquid.[3][15]

  • Clean-Up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Disposal Plan

Chemical waste management is governed by strict regulations. Adherence to these procedures is mandatory.

  • Liquid Waste: Unused or waste Methyl 5-hydroxyhexanoate and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of it down the drain.

  • Contaminated Solids: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of in a designated solid hazardous waste container.[1]

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health & Safety (EH&S) department for specific guidelines.

By integrating this comprehensive PPE and handling strategy, researchers can confidently and safely work with Methyl 5-hydroxyhexanoate, ensuring both personal safety and the integrity of their research.

References

  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. Retrieved from [Link]

  • Chemical Resistant Protective Gear. (n.d.). R.S. Hughes. Retrieved from [Link]

  • Chemical Safety Gear Vinyl Apron. (n.d.). powRparts. Retrieved from [Link]

  • Personal Protective Equipment for Chemical Exposures. (2024, July). University of California, Berkeley - Environment, Health & Safety. Retrieved from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved from [Link]

  • Glove for Chemicals: Compatibility Chart for 20 Cleaners. (2026, February 25). GloveNation. Retrieved from [Link]

  • Methyl 5-hydroxyhexanoate. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Esterification. (n.d.). SmartLabs. Retrieved from [Link]

  • Glove Selection Examples of Chemical Resistance of Common Glove Materials. (n.d.). University of California, Berkeley - College of Chemistry. Retrieved from [Link]

  • Safety Data Sheet - Methyl Caproate. (2019, March 23). Agilent. Retrieved from [Link]

  • SAFETY DATA SHEET - Methyl hexanoate. (2010, December 3). Thermo Fisher Scientific. Retrieved from [Link]

  • SAFETY DATA SHEET - 5-Methyl-2-hexanamine. (2025, September 22). Thermo Fisher Scientific. Retrieved from [Link]

  • Experiment 731: Esters. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Florida - Environmental Health and Safety. Retrieved from [Link]

  • PERFORMANCE & CHEMICAL RESISTANCE CHART. (n.d.). Safecare Gloves. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). Retrieved from [Link]

  • SOP for Chemicals (F to N). (n.d.). Zaera Research Group, University of California, Riverside. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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